molecular formula C15H14Cl3NO B1385477 2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline CAS No. 1040683-55-3

2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline

Cat. No.: B1385477
CAS No.: 1040683-55-3
M. Wt: 330.6 g/mol
InChI Key: NSVKWOMCCRYIGL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of halogenated aniline compounds traces its origins to the foundational discoveries in aromatic amine chemistry that began in the mid-19th century. The discovery of aniline itself, as documented in historical chemical literature, established the groundwork for subsequent elaborations of the basic aniline structure through various substitution patterns. The term "aniline dye" emerged from William Perkin's groundbreaking work with mauveine, which represented one of the first synthetic dyes derived from aniline precursors, marking the beginning of systematic investigations into aromatic amine chemistry. The subsequent development of halogenated anilines followed from the recognition that halogen substitution could dramatically alter the chemical reactivity and biological activity of these aromatic amines.

The specific synthesis and characterization of 2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline represents a more recent advancement in this field, emerging from the need to develop specialized aromatic compounds with multiple halogen substitutions. The compound's development reflects the evolution of synthetic methodologies that enable the precise introduction of chlorine atoms at specific positions on aromatic rings. Modern synthetic approaches to halogenated anilines have been significantly enhanced by the development of controlled halogenation techniques, including the use of thionyl halides for selective substitution reactions on aromatic systems. These methodological advances have enabled the preparation of complex multi-halogenated structures that would have been challenging to synthesize using earlier synthetic approaches.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups and substitution patterns. The name explicitly indicates the presence of chlorine atoms at the 2 and 5 positions of the primary aniline ring system, with an additional nitrogen substitution involving a 2-(4-chloro-3-methylphenoxy)ethyl group. This nomenclature system precisely conveys the molecular architecture, enabling unambiguous identification of the compound's structure.

The chemical classification of this compound places it within several overlapping categories of organic chemistry. Primarily, it belongs to the class of substituted anilines, which are aromatic amines derived from the basic aniline structure through various substitution reactions. More specifically, it is classified as a halogenated aniline due to the presence of three chlorine atoms distributed across the molecular framework. The compound also falls within the category of phenoxy compounds due to the presence of the phenoxy linkage connecting the two aromatic ring systems. Additionally, it can be classified as a tertiary aromatic amine, given the nitrogen atom's connectivity to both the aromatic ring and the substituted ethyl group.

The molecular formula C15H14Cl3NO provides a concise representation of the compound's elemental composition, indicating the presence of fifteen carbon atoms, fourteen hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom. This formula reflects the complex nature of the molecule while providing essential information for molecular weight calculations and stoichiometric considerations in synthetic applications.

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-chloro-3-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3NO/c1-10-8-12(3-5-13(10)17)20-7-6-19-15-9-11(16)2-4-14(15)18/h2-5,8-9,19H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVKWOMCCRYIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNC2=C(C=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Steps

Step 1: Synthesis of 4-Chloro-3-methylphenol

  • Method : Nitration of toluene followed by chlorination.
  • Reagents : Toluene, nitric acid, sulfuric acid, chlorine gas.
  • Conditions : Temperature control, acid medium.

Step 2: Etherification

  • Method : Reaction of 4-chloro-3-methylphenol with 2-chloroethanol.
  • Reagents : 4-Chloro-3-methylphenol, 2-chloroethanol, sodium hydroxide.
  • Conditions : Alkaline medium, reflux conditions.

Step 3: Amination

  • Method : Reaction of 2-(4-chloro-3-methylphenoxy)ethanol with 2,5-dichloroaniline.
  • Reagents : 2-(4-chloro-3-methylphenoxy)ethanol, 2,5-dichloroaniline, catalyst (e.g., triethylamine).
  • Conditions : High pressure, elevated temperature.

Data Tables

Table 1: Reagents and Conditions for Each Step

Step Reagents Conditions
1 Toluene, nitric acid, sulfuric acid, chlorine gas Temperature control, acid medium
2 4-Chloro-3-methylphenol, 2-chloroethanol, sodium hydroxide Alkaline medium, reflux conditions
3 2-(4-chloro-3-methylphenoxy)ethanol, 2,5-dichloroaniline, triethylamine High pressure, elevated temperature

Research Findings

The synthesis of complex organic compounds like this compound requires careful optimization of reaction conditions to achieve high yields and purity. Recent advances in organic synthesis, including the use of catalysts and optimized reaction conditions, have improved the efficiency of such syntheses.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline (CAS Number: 1040683-55-3) is an organic compound belonging to the class of aniline derivatives. Its unique structure, characterized by two chlorine atoms and a phenoxyethyl group, endows it with significant chemical and biological properties. This article explores the various applications of this compound in scientific research, particularly focusing on its biological, antimicrobial, and potential anticancer activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This activity is primarily attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. For instance, chlorinated anilines have been shown to effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology demonstrated that derivatives of chlorinated anilines exhibited significant antibacterial activity against multiple bacterial strains. The study highlighted the effectiveness of these compounds in disrupting bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, demonstrating potential as a therapeutic agent against certain cancer types. The mechanism of action likely involves interaction with molecular targets within cancer cells, leading to apoptosis or cell cycle arrest.

Mechanisms of Action

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and metabolic processes.
  • Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways associated with growth and apoptosis.
  • Membrane Disruption : Its structural properties allow it to integrate into lipid membranes, potentially leading to increased permeability and cell death in microbial organisms .

Case Study: Cancer Research
In a recent investigation into the anticancer effects of chlorinated phenolic compounds, researchers found that several derivatives showed promise in inhibiting tumor growth in vitro. This research emphasizes the potential of compounds like this compound for future cancer therapies.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Commercial Catalogs (Alfa Aesar)

lists several dichloroaniline derivatives with fluorobenzyl substituents, providing a basis for comparison:

Compound Name Aniline Substituents N-Substituent Key Structural Differences vs. Target Compound
2,5-Dichloro-N-(4-fluorobenzyl)aniline 2,5-dichloro 4-fluorobenzyl Fluorine instead of phenoxyethyl; no methyl or Cl on benzyl
3,4-Dichloro-N-(2-fluorobenzyl)aniline 3,4-dichloro 2-fluorobenzyl Altered Cl positions on aniline; shorter benzyl chain
3,5-Dichloro-N-(3-fluorobenzyl)aniline 3,5-dichloro 3-fluorobenzyl Meta-substituted Cl and F; lacks ether linkage

Key Findings :

  • Electronic Effects: Fluorine’s electronegativity in benzyl analogs may reduce electron density at the aniline nitrogen compared to the target’s phenoxyethyl group, altering reactivity in nucleophilic substitutions .

Methoxy-Substituted Analog (Ashford’s Dictionary)

describes 4-chloro-2,5-dimethoxyaniline, a compound with methoxy groups replacing the target’s chlorine and phenoxyethyl chain:

Property Target Compound 4-Chloro-2,5-dimethoxyaniline
Substituents 2,5-Cl; N-phenoxyethyl with Cl/CH3 4-Cl; 2,5-OCH3
Functional Groups Ether, chloro, amine Methoxy, chloro, amine
Electronic Profile Electron-withdrawing (Cl) dominates Electron-donating (OCH3) and withdrawing (Cl)

Implications :

  • Solubility: Methoxy groups enhance water solubility compared to the target’s lipophilic Cl and phenoxyethyl groups .
  • Reactivity : Methoxy’s donating nature may increase susceptibility to electrophilic attacks, contrasting with the target’s Cl-dominated stability .

Comparative Analysis :

  • Synthetic Complexity: Additional phenoxyethoxy groups require multi-step synthesis (e.g., Williamson ether reactions), whereas the target’s synthesis may involve simpler alkylation .

Biological Activity

Overview

2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline is an organic compound classified as an aniline derivative. Its structure features two chlorine atoms and a phenoxyethyl group, which contribute to its unique chemical and biological properties. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial and anticancer effects.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2,5-dichloroaniline and 2-(4-chloro-3-methylphenoxy)ethyl chloride, often facilitated by a base such as sodium hydroxide in an organic solvent like dichloromethane under reflux conditions.

Structural Characteristics

Property Details
Molecular Formula C₁₅H₁₄Cl₃N₁O
IUPAC Name 2,5-dichloro-N-[2-(4-chloro-3-methylphenoxy)ethyl]aniline
CAS Number 1040683-55-3
Hazard Classification Irritant

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. For instance, studies have shown that chlorinated anilines can effectively inhibit the growth of various bacterial strains .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, thereby demonstrating potential as a therapeutic agent against certain cancer types. The mechanism of action likely involves the compound's interaction with molecular targets within cancer cells, leading to apoptosis or cell cycle arrest .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and metabolic processes.
  • Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways associated with growth and apoptosis.
  • Membrane Disruption : Its structural properties allow it to integrate into lipid membranes, potentially leading to increased permeability and cell death in microbial organisms .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with related compounds:

Compound Structural Features Biological Activity
2,4-Dichloroaniline Dichlorinated anilineModerate antimicrobial properties
4-Chloro-3-methylphenol Chlorinated phenolic compoundAntimicrobial properties
N-(2-Ethylphenyl)-N'-(4-chlorophenyl)urea Urea derivative with chlorophenyl groupsPotential herbicide

Case Studies

  • Antimicrobial Study : A study published in the Journal of Applied Microbiology demonstrated that derivatives of chlorinated anilines exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of these compounds in disrupting bacterial cell membranes .
  • Cancer Research : In a recent investigation into the anticancer effects of chlorinated phenolic compounds, researchers found that several derivatives showed promise in inhibiting tumor growth in vitro. This research emphasizes the potential of compounds like this compound for future cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of aniline derivatives. For example, chlorination of precursor aromatic rings (e.g., 4-chloro-3-methylphenol) followed by nucleophilic substitution to attach the ethylamine side chain. Key steps include optimizing temperature (80–120°C) and catalysts (e.g., AlCl₃ for Friedel-Crafts alkylation) to minimize side reactions like over-chlorination . Yield improvements (>70%) are achieved via inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water) and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) should confirm substituent positions:

  • ¹H NMR : Look for aromatic proton splitting patterns (e.g., meta-chloro groups show distinct coupling constants).
  • ¹³C NMR : Peaks near 140–150 ppm indicate chlorine-substituted carbons.
  • Mass spectrometry (HRMS) verifies molecular weight (e.g., expected m/z ~340–350 for C₁₅H₁₃Cl₃NO) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Due to its hydrophobic aromatic backbone, prioritize polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous compatibility, use co-solvents like ethanol (10–20% v/v). Solubility can be quantified via UV-Vis spectroscopy at λₐᵦₛ ~280 nm (aromatic π→π* transitions) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 2,5-dichloroaniline moiety acts as an electron-deficient aryl group, favoring Suzuki-Miyaura coupling with boronic acids. Steric hindrance from the ethylphenoxy side chain may reduce reaction rates. Computational modeling (DFT) can predict reactive sites:

  • Electrostatic Potential Maps : Identify regions of high electron density for nucleophilic attack.
  • Experimental validation via kinetic studies (e.g., varying Pd catalyst loading) .

Q. What environmental degradation pathways are predicted for this compound, and how can they be experimentally validated?

  • Methodological Answer : Use OECD Guideline 307 for soil degradation studies. Key steps:

  • Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis. Monitor by LC-MS for dechlorinated byproducts (e.g., loss of m/z 35/37).
  • Biotic Degradation : Incubate with soil microbiota (30°C, 60% moisture) for 28 days. Quantify residual compound via GC-ECD and identify metabolites (e.g., hydroxylated derivatives) .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer : Employ orthogonal assays to decouple effects:

  • Enzyme Inhibition : Use purified enzymes (e.g., cytochrome P450 isoforms) with fluorogenic substrates.
  • Cytotoxicity : Perform MTT assays on human cell lines (HEK293, HepG2) at varying concentrations (1–100 µM).
  • Statistical analysis (ANOVA with post-hoc tests) identifies dose-dependent vs. off-target effects .

Q. What strategies mitigate crystallization challenges during X-ray diffraction analysis?

  • Methodological Answer : Optimize crystal growth via vapor diffusion (e.g., mixing 5 mg/mL compound in DMSO with 0.1 M ammonium acetate). For stubborn cases, use co-crystallization agents (e.g., crown ethers) to stabilize lattice structures. Compare experimental XRD data with simulated patterns from software like Mercury .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions (e.g., solvent purity, temperature control).
  • Step 2 : Cross-validate analytical methods (e.g., NMR vs. XRD for structural confirmation).
  • Step 3 : Apply multivariate regression to isolate variables causing discrepancies (e.g., trace metal contaminants in catalysis) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.